molecular formula C19H20N6O2 B2881773 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide CAS No. 2034516-60-2

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2881773
CAS No.: 2034516-60-2
M. Wt: 364.409
InChI Key: RIEUNEXIMHHIOD-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole, oxadiazole, and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with an appropriate hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Indole Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more reduced form such as an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and indole rings are known to engage in hydrogen bonding and π-π interactions, which can influence the activity of biological molecules. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide
  • N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide

Uniqueness

Compared to similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide stands out due to the specific combination of its functional groups. The presence of both the oxadiazole and indole rings in a single molecule provides unique chemical and biological properties that are not observed in compounds with only one of these features.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-2-25-12-14(10-22-25)19-23-18(27-24-19)11-21-17(26)8-7-13-9-20-16-6-4-3-5-15(13)16/h3-6,9-10,12,20H,2,7-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEUNEXIMHHIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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